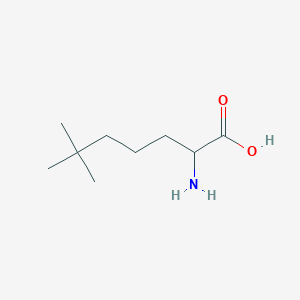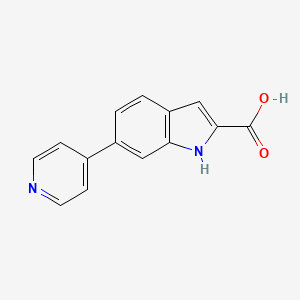
(I(2)S)-I(2)-Amino-2-chloro-5-(trifluoromethyl)benzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)benzaldehyde and a suitable amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the chloro and trifluoromethyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol: shares similarities with compounds like 2-amino-2-(2-chlorophenyl)ethanol and 2-amino-2-(2-trifluoromethylphenyl)ethanol.
Unique Features: The presence of both chloro and trifluoromethyl groups in (2S)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol distinguishes it from other similar compounds, providing unique chemical and biological properties.
Propiedades
Número CAS |
1213594-46-7 |
|---|---|
Fórmula molecular |
C9H9ClF3NO |
Peso molecular |
239.62 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1 |
Clave InChI |
YBEJKAIHGFKIIV-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(F)(F)F)[C@@H](CO)N)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(CO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)

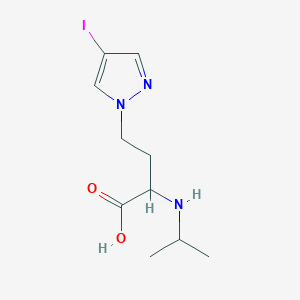
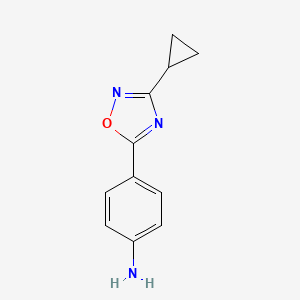

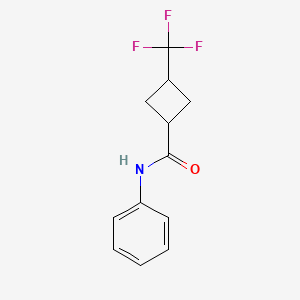
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
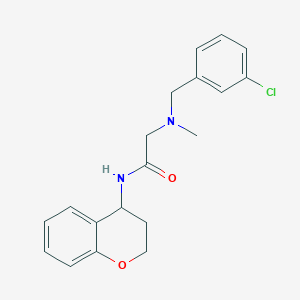
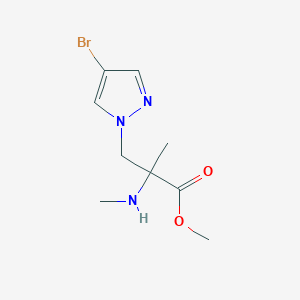
![5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)

